3-Epiursolic acid

Description

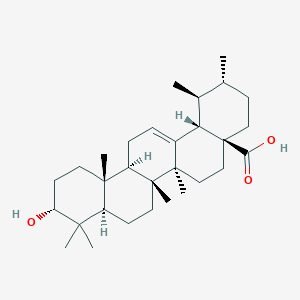

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-XHINXETDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Epiursolic Acid: Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiursolic acid is a pentacyclic triterpenoid, a class of naturally occurring compounds with a wide range of biological activities. As a constitutional isomer of the more extensively studied ursolic acid, 3-epiursolic acid is gaining increasing attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of 3-epiursolic acid, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams.

Natural Sources of 3-Epiursolic Acid

3-Epiursolic acid is often found in nature alongside its isomer, ursolic acid. While the full extent of its distribution is still under investigation, several plant species have been identified as sources of this compound. The concentration of 3-epiursolic acid can vary depending on the plant species, geographical location, and the part of the plant being analyzed.

Table 1: Natural Sources of 3-Epiursolic Acid and Related Triterpenoids

| Plant Species | Family | Plant Part | Compound(s) Identified | Reference(s) |

| Eriobotrya japonica (Loquat) | Rosaceae | Not specified | 3-Epiursolic acid | [1] |

| Micromeria lingua | Lamiaceae | Not specified | 3-Epiursolic acid | [1] |

| Eucalyptus grandis | Myrtaceae | Leaves | Ursolic acid | [2] |

| Eucalyptus globulus | Myrtaceae | Leaves | Ursolic acid, Oleanolic acid | [3] |

| Malus domestica (Apple) | Rosaceae | Peels | Ursolic acid, Oleanolic acid | [4][5][6] |

| Salvia officinalis (Sage) | Lamiaceae | Leaves | Ursolic acid, Oleanolic acid | [7][8] |

| Viburnum jucundum | Adoxaceae | Aerial parts | Ursolic acid | [9] |

| Ziziphora clinopodioides | Lamiaceae | Not specified | Ursolic acid, Oleanolic acid | [10] |

Isolation and Purification Methods

The isolation of 3-epiursolic acid from its natural sources involves a multi-step process that typically includes extraction, fractionation, and chromatography. Due to its structural similarity to ursolic acid, the separation of these two epimers presents a significant challenge and often requires optimized chromatographic techniques.

Extraction

The initial step in isolating 3-epiursolic acid is the extraction from the plant material. The choice of solvent is crucial for maximizing the yield of triterpenoids.

Table 2: Common Solvents and Methods for Triterpenoid Extraction

| Extraction Method | Solvent(s) | Plant Material | Key Parameters | Reference(s) |

| Maceration | Alkaline Methanol | Eucalyptus grandis leaves | Cold maceration | [2] |

| Soxhlet Extraction | Methanol, Dichloromethane | Eucalyptus globulus leaves | - | [3] |

| Maceration | 70% Ethanol | Eucalyptus globulus leaves | 72 hours at room temperature with stirring | [11] |

| Solvent Extraction | Methanol | Malus domestica (Apple) peels | - | [12] |

| Soxhlet Extraction | Methanol | Salvia officinalis leaves | 6 hours at 50°C | [7] |

Experimental Protocol: Maceration of Eucalyptus grandis Leaves [2]

-

Air-dry 500g of powdered Eucalyptus grandis leaves.

-

Subject the powdered leaves to cold maceration in alkaline methanol.

-

Concentrate the extract to yield a solid residue (approximately 21.0 g).

Purification by Column Chromatography

Column chromatography is a fundamental technique for the purification of 3-epiursolic acid from the crude extract. Silica gel is the most commonly used stationary phase, and a gradient elution with a non-polar and a polar solvent is typically employed.

Experimental Protocol: Column Chromatography of Eucalyptus grandis Extract [2]

-

Pack a glass column with silica gel 60 (230-400 mesh).

-

Dissolve 10.0 g of the solid residue from the maceration in a minimal amount of a suitable solvent.

-

Load the dissolved sample onto the column.

-

Elute the column using a gradient of hexane-ethyl acetate, with a stepwise increase in polarity of 5%.

-

Collect a total of 220 fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions that show similar TLC profiles.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the fine separation of 3-epiursolic acid from its isomers and for its quantitative analysis. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving good resolution.

Table 3: HPLC Methods for the Analysis of Ursolic Acid and Related Triterpenoids

| Stationary Phase | Mobile Phase | Detection Wavelength | Application | Reference(s) |

| C18 column (250 mm × 4.6 mm, 5 µm) | Water with 0.1% formic acid and Acetonitrile (gradient) | 205 nm | Quantification of ursolic acid | [13] |

| C18 column | Methanol and Phosphate buffer (pH = 3, 90:10) | 214 nm | Determination of oleanolic and ursolic acids | [10] |

| LiChrosorb ODS column | Methanol, Tetrahydrofuran, and aqueous Acetic acid | 220 nm | Quantification of oleanolic and ursolic acids | [14] |

| C18 column | Acetonitrile and Methanol (90:10, v/v) | 210 nm | Quantification of ursolic and oleanolic acids | [5] |

Experimental Protocol: HPLC Analysis of Triterpenic Acids [13]

-

Column: Kinetex® C18 column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile

-

-

Elution Gradient:

-

0–3 min: Isocratic at 60% B

-

3–20 min: Linear gradient from 60% to 90% B

-

20–24 min: Isocratic at 90% B

-

24–29 min: Isocratic at 60% B for column reconditioning

-

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Flow Rate: 1 mL/min.

-

Detection: 205 nm.

Biological Activities and Signaling Pathways

3-Epiursolic acid has demonstrated a range of biological activities, although it has been studied less extensively than ursolic acid. The known activities suggest its potential as a therapeutic agent in various diseases.

Table 4: Reported Biological Activities of 3-Epiursolic Acid

| Biological Activity | Target/Assay | IC50/Concentration | Reference(s) |

| Enzyme Inhibition | Glycogen phosphorylase | 19 µM | [1] |

| Enzyme Inhibition | Cathepsin L | 6.5 µM | [1] |

| Antiviral | Bovine parainfluenza virus 3 entry into MDBK cells | 20-50 µM | [1] |

| Anticancer | Proliferation of MCF-7 breast cancer cells | 18.6 µg/ml | [1] |

While specific signaling pathways for 3-epiursolic acid are not yet fully elucidated, the pathways affected by its isomer, ursolic acid, provide valuable insights into its potential mechanisms of action, particularly in cancer. Ursolic acid is known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Conclusion

3-Epiursolic acid is an emerging natural product with promising biological activities. While its natural abundance appears to be lower than its isomer, ursolic acid, dedicated isolation and purification strategies can yield this valuable compound for further research and development. This guide has provided an overview of the current knowledge on the natural sources, isolation methods, and biological significance of 3-epiursolic acid. Further investigation into its specific mechanisms of action and the development of efficient separation techniques will be crucial for unlocking its full therapeutic potential. The detailed protocols and compiled data herein serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. phcogj.com [phcogj.com]

- 4. Effect of Anti-Obesity and Antioxidant Activity through the Additional Consumption of Peel from ‘Fuji’ Pre-Washed Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Determination of the ursolic and oleanolic acids content with the antioxidant capacity in apple peel extract of various cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phcogres.com [phcogres.com]

- 8. Pharmacological properties of Salvia officinalis and its components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yolanda-rios.net [yolanda-rios.net]

- 10. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial and antibiofilm activity of Eucalyptus globulus leaf extract, asiatic acid and ursolic acid against bacteria isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of High-performance Thin Layer Chromatographic Method for Ursolic Acid in Malus domestica Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biosynthesis of 3-Epiursolic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-Epiursolic acid, a pentacyclic triterpenoid of significant interest to the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic steps, potential regulatory mechanisms, and experimental methodologies for studying this intricate pathway.

Introduction

3-Epiursolic acid is a naturally occurring ursane-type pentacyclic triterpenoid. It is a C-3 epimer of the more commonly known ursolic acid, differing in the stereochemistry of the hydroxyl group at the third carbon position (3α-hydroxy instead of 3β-hydroxy). Like ursolic acid, 3-Epiursolic acid and its derivatives are being investigated for a range of pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This guide synthesizes current knowledge on the formation of the triterpenoid backbone and the specific steps leading to the unique stereochemistry of 3-Epiursolic acid.

The Core Biosynthetic Pathway: From Isoprene Units to the Ursane Skeleton

The biosynthesis of 3-Epiursolic acid begins with the well-established isoprenoid pathway, which is responsible for the formation of all terpenoids in plants[1][2]. Triterpenoids, including the ursane skeleton, are derived from the cytosolic mevalonate (MVA) pathway[3].

The initial stages of the pathway leading to the direct precursor of the ursane skeleton are summarized as follows:

-

Formation of Isopentenyl Diphosphate (IPP): The MVA pathway utilizes acetyl-CoA to produce the five-carbon building block, IPP[3].

-

Synthesis of Squalene: IPP and its isomer, dimethylallyl diphosphate (DMAPP), are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the C30 hydrocarbon, squalene[4][5].

-

Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene[4][5]. This molecule is the linear precursor for the cyclization into various triterpenoid skeletons.

-

Cyclization to α-Amyrin: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, the formation of the ursane skeleton is initiated by α-amyrin synthase (α-AS), which catalyzes a complex series of cyclizations and rearrangements to produce α-amyrin[4][6]. This product possesses the characteristic 3β-hydroxyl group.

The Key Epimerization Step: Formation of the 3α-Hydroxy Configuration

The defining feature of 3-Epiursolic acid is its 3α-hydroxyl group. Current evidence suggests that this stereochemistry is not the result of a unique oxidosqualene cyclase that directly produces a 3-epi-amyrin. Instead, it is hypothesized to be formed through a post-cyclization modification of the 3β-hydroxy precursor, α-amyrin. This epimerization is likely a two-step process involving an oxidation followed by a stereospecific reduction:

-

Oxidation to a 3-Oxo Intermediate: The 3β-hydroxyl group of α-amyrin is oxidized to a ketone at the C-3 position, forming 3-oxo-α-amyrin. This reaction is likely catalyzed by a NAD(P)+-dependent 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

Stereospecific Reduction: The 3-oxo-α-amyrin intermediate is then reduced by a 3-oxo-triterpenoid reductase, which stereospecifically delivers a hydride to the si-face of the carbonyl, resulting in the formation of 3-epi-α-amyrin with a 3α-hydroxyl group.

While the specific enzymes catalyzing these two steps in the biosynthesis of 3-Epiursolic acid have not yet been definitively identified and characterized in plants, this mechanism is supported by studies on the biosynthesis of other C-3 epimeric triterpenoids.

Final Oxidative Modification to 3-Epiursolic Acid

Following the formation of 3-epi-α-amyrin, the final step in the biosynthesis of 3-Epiursolic acid is the oxidation of the methyl group at the C-28 position to a carboxylic acid. This reaction is catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP450) belonging to the CYP716A subfamily[4][6]. These enzymes are known to perform a three-step oxidation of the C-28 methyl group of various triterpene skeletons, including α-amyrin, to the corresponding carboxylic acid[6]. It is highly probable that the same or a closely related CYP716A enzyme can utilize 3-epi-α-amyrin as a substrate to produce 3-Epiursolic acid.

Quantitative Data

Quantitative data for 3-Epiursolic acid in plants is not as abundant as for its epimer, ursolic acid. However, Eriobotrya japonica (loquat) is a known source of 3-Epiursolic acid. The table below summarizes available quantitative data for ursolic acid in this species, which can serve as a reference point for researchers investigating 3-Epiursolic acid content.

| Plant Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |

| Eriobotrya japonica | Ripe Fruit Peel | Ursolic Acid | 2.82 - 8.20 | [7] |

| Eriobotrya japonica | Ripe Fruit Peel | Oleanolic Acid | 0.59 - 1.68 | [7] |

Experimental Protocols

Extraction and Quantification of 3-Epiursolic Acid

Objective: To extract and quantify 3-Epiursolic acid from plant material.

Methodology:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, fruits) and lyophilize to a constant weight. Grind the dried tissue into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction or ultrasonication-assisted extraction with a suitable organic solvent such as methanol or ethanol.

-

Alternatively, a more specific extraction can be performed using ethyl acetate, followed by a degreasing step with n-hexane to remove nonpolar lipids.

-

-

Hydrolysis (Optional): If analyzing for total triterpenoid content, an acid or alkaline hydrolysis step can be included to cleave any glycosidic linkages and release the aglycones.

-

Purification: The crude extract can be further purified using column chromatography on silica gel or by solid-phase extraction (SPE).

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantification of triterpenoic acids.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) is a common mobile phase system.

-

Detection: As triterpenoids lack a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) is often employed. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used for more sensitive and specific detection.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., silylation) of the hydroxyl and carboxyl groups is required prior to GC-MS analysis to increase volatility.

-

Enzyme Assay for the Putative C-3 Epimerase (Dehydrogenase/Reductase)

Objective: To detect and characterize the enzymatic activity responsible for the C-3 epimerization of α-amyrin.

Methodology:

-

Protein Extraction:

-

Homogenize fresh plant tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors and reducing agents).

-

Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.

-

For membrane-bound enzymes (like some HSDs), a microsomal fraction can be prepared by ultracentrifugation.

-

-

Enzyme Assay:

-

Dehydrogenase Assay (Forward Reaction):

-

Incubate the protein extract with α-amyrin as the substrate and NAD+ or NADP+ as the cofactor.

-

Monitor the production of NADH or NADPH spectrophotometrically at 340 nm.

-

The reaction product, 3-oxo-α-amyrin, can be identified and quantified by HPLC or GC-MS.

-

-

Reductase Assay (Reverse Reaction):

-

Synthesize or obtain 3-oxo-α-amyrin as the substrate.

-

Incubate the protein extract with 3-oxo-α-amyrin and NADH or NADPH as the cofactor.

-

Monitor the consumption of NADH or NADPH at 340 nm.

-

The reaction products, α-amyrin and 3-epi-α-amyrin, can be separated and quantified by chiral HPLC or GC-MS to determine the stereospecificity of the reduction.

-

-

-

Controls: Run parallel assays without the substrate, without the cofactor, and with a heat-inactivated protein extract to ensure the observed activity is enzymatic and substrate/cofactor-dependent.

Visualizations

Biosynthesis Pathway of 3-Epiursolic Acid

Caption: Proposed biosynthesis pathway of 3-Epiursolic acid.

Experimental Workflow for Triterpenoid Analysis

Caption: General experimental workflow for triterpenoid analysis.

Logical Relationship of C-3 Epimerization

Caption: Logical steps of the hypothesized C-3 epimerization.

Conclusion and Future Directions

The biosynthesis of 3-Epiursolic acid follows the general pathway of triterpenoid synthesis to α-amyrin, with the key differentiating step being a putative post-cyclization epimerization at the C-3 position. This epimerization is likely catalyzed by a dehydrogenase and a stereospecific reductase. The final oxidation at C-28 is expected to be carried out by a CYP716A family P450 enzyme.

Future research should focus on the identification and characterization of the specific enzymes involved in the C-3 epimerization. This will involve a combination of transcriptomics, proteomics, and biochemical assays. The elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of 3-Epiursolic acid and its derivatives for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals, Extraction Methods, Health Benefits, and Applications of Loquat (Eriobotrya japonica Lindl.) and Its By‐Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of a first human 3(alpha-->beta)-hydroxysteroid epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

3-Epiursolic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Epiursolic acid, a pentacyclic triterpenoid with noteworthy biological activities. This document consolidates key chemical and biological data, outlines detailed experimental methodologies for its study, and visualizes its potential mechanisms of action through signaling pathway diagrams.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 989-30-0 | [1][2][3] |

| Molecular Formula | C₃₀H₄₈O₃ | [1][2] |

| Molecular Weight | 456.7 g/mol | [1][3][4] |

| Formal Name | 3α-hydroxy-urs-12-en-28-oic acid | [1][2] |

| Synonyms | 3-Epiursolic Acid, α-Ursolic Acid | [1][2] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in DMSO | [1][2] |

Biological Activity

3-Epiursolic acid has demonstrated a range of biological effects, including inhibitory action against specific enzymes and cytotoxic effects on cancer cell lines.

| Biological Target/Process | Activity | IC₅₀/Ki | Reference |

| Cathepsin L | Competitive Inhibitor | IC₅₀: 6.5 µM, Ki: 19.5 µM | |

| MCF-7 Cell Proliferation | Inhibition | - |

Experimental Protocols

While specific, detailed experimental protocols for 3-Epiursolic acid are not extensively published, the following are standardized methodologies that can be readily adapted for its investigation. These protocols are based on established techniques for similar compounds, such as its close structural isomer, ursolic acid.

Cathepsin L Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of 3-Epiursolic acid against Cathepsin L.

Materials:

-

Cathepsin L, human recombinant

-

Assay Buffer (e.g., 50 mM MES, pH 5.5, 2.5 mM EDTA, 5 mM DTT)

-

Cathepsin L Substrate (e.g., Z-FR-AMC)

-

3-Epiursolic acid

-

DMSO

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~400/505 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of 3-Epiursolic acid in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant Cathepsin L in chilled Assay Buffer to the desired concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted 3-Epiursolic acid solution. Include wells with Assay Buffer and DMSO as controls. b. Add 25 µL of the diluted Cathepsin L enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add 25 µL of the Cathepsin L substrate solution to each well to initiate the reaction.

-

Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm. Continue to take readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time). Determine the percent inhibition for each concentration of 3-Epiursolic acid relative to the DMSO control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of 3-Epiursolic acid on the proliferation of MCF-7 breast cancer cells.[4]

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

3-Epiursolic acid

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometric microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete growth medium.[4] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-Epiursolic acid in complete growth medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as controls.

-

Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by 3-Epiursolic acid are still under investigation, studies on the closely related and structurally similar compound, ursolic acid, provide valuable insights into its potential mechanisms of action in cancer cells. The following diagrams illustrate key signaling pathways that are likely to be affected by 3-Epiursolic acid.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: MAPK/ERK Signaling Pathway Modulation.

Caption: NF-κB Signaling Pathway Inhibition.

References

The Impact of C-3 Stereochemistry on the In Vitro Biological Activities of Ursane Triterpenoids: A Comparative Analysis of 3-Epiursolic Acid and Ursolic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid, a pentacyclic triterpenoid, is a well-documented bioactive compound with a wide spectrum of in vitro pharmacological activities, including potent anticancer and anti-inflammatory effects. Its stereoisomer, 3-Epiursolic acid, which differs only in the orientation of the hydroxyl group at the C-3 position, presents a compelling case for the study of structure-activity relationships. While research on 3-Epiursolic acid is less extensive than on its parent compound, this technical guide synthesizes the available data to provide a comparative analysis of their in vitro biological activities. By examining the existing literature on C-3 modified ursane derivatives, this paper aims to elucidate the critical role of C-3 stereochemistry in modulating the anticancer and anti-inflammatory potential of this important class of natural products.

Introduction

Pentacyclic triterpenoids are a class of natural products renowned for their diverse and potent biological activities. Among these, ursolic acid (UA) has been the subject of extensive research, demonstrating significant anticancer, anti-inflammatory, antioxidant, and other pharmacological properties in numerous in vitro studies.[1][2][3] The structure of ursolic acid features several key functional groups that contribute to its bioactivity, with the hydroxyl group at the C-3 position being a frequent site for structural modification in drug discovery efforts.[4][5]

3-Epiursolic acid is the C-3 epimer of ursolic acid, meaning the hydroxyl group at the third carbon is in an axial (α) orientation as opposed to the equatorial (β) orientation in ursolic acid. This seemingly minor stereochemical difference can have a profound impact on the molecule's interaction with biological targets, potentially altering its efficacy and mechanism of action. This guide provides a detailed overview of the known in vitro biological activities of 3-Epiursolic acid, drawing comparisons with the extensively studied ursolic acid to highlight the influence of C-3 stereochemistry.

Anticancer Activity: A Comparative Perspective

The anticancer properties of ursolic acid are well-established across a multitude of cancer cell lines. It has been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest through various signaling pathways.[1][2][6] Data on 3-Epiursolic acid is more limited, but studies on C-3 modified analogs, including ursonic acid (which possesses a keto group at C-3), provide valuable insights into the role of this position in cytotoxicity.

Cytotoxicity in Cancer Cell Lines

Studies on various C-3 derivatives of ursolic acid suggest that modifications at this position can significantly influence cytotoxic activity. For instance, the introduction of different functional groups can either enhance or diminish the anticancer effects compared to the parent ursolic acid molecule. While direct comparative IC50 values for 3-Epiursolic acid are not widely reported, the data from related C-3 analogs underscores the importance of the substituent and its stereochemistry at this position.

| Compound | Cell Line | IC50 (µM) | Reference |

| Ursonic Acid | HONE-1 (Nasopharyngeal Carcinoma) | 5.2 | [7] |

| Ursolic Acid | HONE-1 (Nasopharyngeal Carcinoma) | 8.8 | [7] |

| Ursonic Acid | KB (Oral Epidermoid Carcinoma) | 4.0 | [7] |

| Ursolic Acid | KB (Oral Epidermoid Carcinoma) | 8.2 | [7] |

| Ursonic Acid | HT29 (Colorectal Carcinoma) | 6.3 | [7] |

| Ursolic Acid | HT29 (Colorectal Carcinoma) | 4.7 | [7] |

| Ursonic Acid | A549 (Lung Cancer) | 23.6 | [7] |

| Ursonic Acid | H460 (Lung Cancer) | 17.6 | [7] |

| Ursonic Acid | Jurkat (Leukemia) | 23.9 | [7] |

| Ursonic Acid | K562 (Leukemia) | 12.0 | [7] |

| Ursonic Acid | HL60 (Leukemia) | 12.8 | [7] |

| Ursonic Acid | HCT15 (Colon Cancer) | 1.23 | [7] |

| Ursolic Acid | HCT15 (Colon Cancer) | >20 | [7] |

This table presents data for Ursonic Acid, a C-3 keto derivative of Ursolic Acid, to illustrate the impact of modification at the C-3 position on cytotoxic activity.

Mechanisms of Anticancer Action

Ursolic acid exerts its anticancer effects through the modulation of several key signaling pathways. A common mechanism involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often accompanied by the regulation of apoptosis-related proteins such as Bcl-2 family members and caspases.[1][2] Furthermore, ursolic acid has been shown to inhibit the activation of pro-survival signaling pathways like PI3K/Akt and STAT3, and to arrest the cell cycle at various phases.[6][8]

While the specific signaling pathways modulated by 3-Epiursolic acid are not yet fully elucidated, it is plausible that it shares some mechanisms with ursolic acid, albeit with potentially different potencies. The orientation of the C-3 hydroxyl group can influence hydrogen bonding and hydrophobic interactions with target proteins, which could lead to altered downstream signaling events.

Caption: Major anticancer signaling pathways modulated by Ursolic Acid.

Anti-inflammatory Activity: Insights from C-3 Analogs

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer. Ursolic acid has demonstrated significant anti-inflammatory properties in various in vitro models, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[9][10]

Inhibition of Inflammatory Mediators

A common in vitro method to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Ursolic acid is a known inhibitor of NO synthase (iNOS) expression and subsequent NO production. Studies on C-3 modified derivatives of ursolic acid have shown that these analogs can also effectively inhibit NO production, with their potency being dependent on the nature of the C-3 substituent.[11]

| Compound | Concentration (µM) | NO Inhibition (%) | Cell Line | Reference |

| Ursolic Acid Derivative (Indole at C-3) | 5 | Significant | RAW 264.7 | [11] |

| Ursolic Acid Derivative (Indole at C-3) | 10 | Significant | RAW 264.7 | [11] |

This table provides an example of the anti-inflammatory activity of a C-3 modified ursolic acid derivative.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of ursolic acid are largely attributed to its ability to suppress the activation of the NF-κB signaling pathway.[9] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like COX-2 and iNOS. By inhibiting NF-κB, ursolic acid can effectively dampen the inflammatory response.

The influence of C-3 stereochemistry on the modulation of these pathways is an area requiring further investigation. It is hypothesized that the axial orientation of the hydroxyl group in 3-Epiursolic acid could alter its binding affinity to upstream regulators of the NF-κB pathway, thereby affecting its anti-inflammatory potency.

References

- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update [mdpi.com]

- 5. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

3-Epiursolic Acid: A Technical Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiursolic acid, a pentacyclic triterpenoid and a stereoisomer of the well-studied ursolic acid, is emerging as a compound of interest in oncology research. While extensive research has elucidated the anticancer properties of ursolic acid, specific data on the mechanism of action of 3-Epiursolic acid remains limited in publicly available scientific literature. This technical guide, therefore, synthesizes the known mechanisms of ursolic acid and its derivatives as a foundational framework, with the understanding that 3-Epiursolic acid likely shares similar, though not identical, biological activities. This document aims to provide a comprehensive overview of the core signaling pathways affected, methodologies for its study, and a structured presentation of available quantitative data to guide further research and drug development efforts.

Core Mechanisms of Action in Cancer Cells

Ursolic acid and its derivatives exert their anticancer effects through a multi-pronged approach, targeting key cellular processes involved in tumor growth, survival, and metastasis. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Ursolic acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3]

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Ursolic acid promotes this by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[2] The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cellular dismantling.[4]

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface. Ursolic acid has been shown to upregulate the expression of Fas receptors, leading to the activation of caspase-8, which in turn can activate caspase-3.[3]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Ursolic acid can halt the cell cycle at various checkpoints, preventing cancer cells from dividing. A common mechanism is the arrest of the cell cycle in the G0/G1 or G2/M phase.[5] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. For instance, ursolic acid can increase the expression of CDK inhibitors like p21 and p27.[5]

Modulation of Key Signaling Pathways

3-Epiursolic acid, like its parent compound, is thought to interfere with multiple signaling pathways that are constitutively active in cancer cells, promoting their growth and survival.

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cancer. In many cancers, NF-κB is persistently active, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. Ursolic acid has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the downregulation of NF-κB target genes, thereby suppressing tumor growth.

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often constitutively activated in cancer cells. It plays a key role in cell proliferation, survival, and angiogenesis. Ursolic acid has been demonstrated to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes, including cyclin D1, Bcl-2, and survivin.[6]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Ursolic acid has been shown to inhibit this pathway by reducing the phosphorylation of Akt and mTOR, thereby suppressing cancer cell growth and inducing apoptosis.

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, p53 can induce cell cycle arrest or trigger apoptosis. Some studies suggest that ursolic acid can activate the p53 pathway, leading to an increase in the expression of its target genes, such as the pro-apoptotic protein Bax and the cell cycle inhibitor p21.[4][7]

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | ~40 | 24 and 48 | [8] |

| NCI-H292 | Lung Cancer | ~12 | 24 and 48 | [1] |

| SMMC-7721 | Hepatoma | Not specified | 24, 48, 72 | [9] |

| BGC-803 | Gastric Cancer | Not specified | 24, 48, 72 | [10] |

| H22 | Hepatocellular Carcinoma | Not specified | In vivo | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of compounds like 3-Epiursolic acid.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-Epiursolic acid on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 3-Epiursolic acid and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.[11][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 3-Epiursolic acid.

Protocol:

-

Seed cells in a 6-well plate and treat with the desired concentrations of 3-Epiursolic acid for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of 3-Epiursolic acid on the cell cycle distribution of cancer cells.

Protocol:

-

Treat cells with 3-Epiursolic acid for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.[13]

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by 3-Epiursolic acid.

Protocol:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the complex interactions, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway Diagrams

Caption: Induction of Apoptosis by 3-Epiursolic Acid.

Caption: Cell Cycle Arrest Mechanism.

Experimental Workflow Diagram

Caption: Western Blot Experimental Workflow.

Conclusion and Future Directions

While direct and extensive evidence for the anticancer mechanism of 3-Epiursolic acid is still emerging, the wealth of data on its parent compound, ursolic acid, provides a strong foundation for its potential as a therapeutic agent. The likely mechanisms involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR.

Future research should focus on:

-

Directly investigating the anticancer effects of 3-Epiursolic acid on a wide range of cancer cell lines to determine its specific IC50 values and compare its potency to ursolic acid.

-

Elucidating the precise molecular targets of 3-Epiursolic acid within the key signaling pathways to understand any stereoisomer-specific interactions.

-

Conducting in vivo studies to evaluate the efficacy and safety of 3-Epiursolic acid in animal models of cancer.

-

Exploring synergistic combinations of 3-Epiursolic acid with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.

The structured approach outlined in this guide, from data presentation to detailed experimental protocols and visual pathway analysis, provides a robust framework for advancing our understanding of 3-Epiursolic acid and unlocking its potential in the fight against cancer.

References

- 1. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ursolic acid causes DNA-damage, p53-mediated, mitochondria- and caspase-dependent human endothelial cell apoptosis, and accelerates atherosclerotic plaque formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ursolic acid induces human hepatoma cell line SMMC-7721 apoptosis via p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling [frontiersin.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Sample preparation for western blot | Abcam [abcam.com]

- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Antiviral Potential of 3-Epiursolic Acid: A Technical Review of Current Evidence

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the antiviral activity of 3-Epiursolic acid (3α-hydroxy-urs-12-en-28-oic acid), a pentacyclic triterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates the available data on its efficacy against specific viral pathogens, details relevant experimental methodologies, and illustrates key viral entry pathways.

Executive Summary

3-Epiursolic acid, a stereoisomer of the more commonly studied ursolic acid, has been identified as a potential viral entry inhibitor. The primary evidence for its antiviral activity comes from a study identifying its action against Bovine Parainfluenza Virus Type 3 (BPIV3). While direct, comprehensive quantitative data remains limited in publicly accessible literature, this guide synthesizes the foundational findings and provides context by examining the activities of closely related triterpenoids. The document outlines the known viral target, summarizes relevant experimental protocols for assessing antiviral efficacy, and visualizes the targeted viral entry mechanism.

Antiviral Activity of 3-Epiursolic Acid

The principal reported antiviral activity of 3-Epiursolic acid is its ability to inhibit the entry of Bovine Parainfluenza Virus Type 3 (BPIV3) into Madin-Darby Bovine Kidney (MDBK) cells. Research indicates that the compound is effective in a concentration range of 20-50 µM[1]. This inhibitory action targets the initial stage of the viral lifecycle, preventing the virus from successfully infecting host cells.

Quantitative Antiviral Data

Specific quantitative data such as IC50 and EC50 values for 3-Epiursolic acid against BPIV3 are detailed in the 2021 study by Pan et al. in Veterinary Microbiology, which was not fully accessible for this review. To provide a comparative baseline, the following table summarizes the antiviral activities of the closely related isomer, ursolic acid, and its derivatives against various other viruses.

| Compound/Derivative | Virus | Assay Type | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |

| 3-Epiursolic acid | Bovine Parainfluenza Virus 3 (BPIV3) | Entry Inhibition Assay | MDBK | Data not available | Data not available | Data not available | [1] |

| Ursolic Acid | Rotavirus (strain SA11) | Viral Replication Assay | MA104 | ~10 µM (effective conc.) | >20 µM | Data not available | [2] |

| 3-O-Diglycoryl-ursolic acid | HIV-1 (strain IIIB) | Anti-HIV Assay | CEM-SS | 0.31 µM | 48.2 µM | 155.5 | [3] |

| Ursolic Acid | HIV-1 (strain IIIB) | Anti-HIV Assay | CEM-SS | 4.4 µM | 14.3 µM | 3.3 | [3] |

| Ursolic Acid Derivative (UA-30) | SARS-CoV-2 (Wuhan-Hu-1) | Pseudovirus Entry Assay | Vero-E6 | 2.05 µM | >100 µM | >49 | [4] |

Note: The data for Ursolic Acid and its derivatives are provided for comparative purposes and do not represent the activity of 3-Epiursolic acid.

Experimental Protocols & Methodologies

The evaluation of 3-Epiursolic acid as a BPIV3 entry inhibitor involves a series of established virological and cell biology techniques. The methodologies outlined below are based on the abstract of the primary study by Pan et al. and standard antiviral testing protocols.

Cell Culture and Virus Propagation

-

Cell Line: Madin-Darby Bovine Kidney (MDBK) cells are the standard host cells for BPIV3 propagation and infection assays.

-

Virus Strain: A specific strain of Bovine Parainfluenza Virus Type 3 is propagated in MDBK cells to generate viral stocks with known titers (e.g., determined by TCID50 assay).

Cytotoxicity Assay

-

Method: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay is performed on MDBK cells.

-

Procedure: Cells are incubated with serial dilutions of 3-Epiursolic acid for a period that mimics the duration of the antiviral assay (e.g., 24-48 hours). The concentration that reduces cell viability by 50% (CC50) is then calculated to determine the compound's toxicity profile.

Viral Entry Inhibition Assay

-

Procedure:

-

MDBK cells are pre-treated with various non-toxic concentrations of 3-Epiursolic acid for a short period (e.g., 1-2 hours).

-

The pre-treated cells are then infected with BPIV3 at a specific Multiplicity of Infection (MOI).

-

After an adsorption period (e.g., 1 hour at 37°C), the viral inoculum is removed, and the cells are washed to remove unbound virus.

-

Fresh media (which may or may not contain the compound) is added, and the cells are incubated for a full replication cycle (e.g., 24 hours).

-

The extent of viral infection is quantified using methods such as quantitative PCR (qPCR) to measure viral RNA, immunofluorescence to detect viral proteins, or a plaque reduction assay to count infectious viral particles.

-

-

Data Analysis: The concentration of 3-Epiursolic acid that inhibits viral entry/replication by 50% (EC50) is determined from dose-response curves.

Mechanism of Action: Inhibition of Viral Entry

The research by Pan et al. elucidated that BPIV3 enters host cells through a combination of clathrin-mediated endocytosis and macropinocytosis[3][5]. This process is dependent on an acidic environment within endosomes and the activity of the protease Cathepsin L[5]. 3-Epiursolic acid presumably interferes with one or more steps in this complex entry pathway.

Visualizing the BPIV3 Entry Pathway

The following diagram illustrates the key stages of BPIV3 entry into a host cell, which represents the target pathway for 3-Epiursolic acid.

Visualizing the Experimental Workflow

The logical flow for assessing a potential viral entry inhibitor like 3-Epiursolic acid is depicted below.

Conclusion and Future Directions

3-Epiursolic acid has emerged as a documented inhibitor of Bovine Parainfluenza Virus Type 3 entry, providing a valuable lead for the development of novel antiviral agents, particularly against paramyxoviruses. The compound's mechanism appears to be linked to the disruption of clathrin-mediated endocytosis and/or macropinocytosis, which are essential pathways for viral internalization.

However, a significant data gap exists in the publicly available literature regarding its specific potency (EC50) and therapeutic window (Selectivity Index) against BPIV3. The full validation of its potential requires access to the detailed findings of the primary research. Future studies should focus on confirming these results, elucidating the precise molecular target within the entry pathway, and expanding the evaluation of 3-Epiursolic acid against a broader range of related respiratory viruses.

References

- 1. Identification, optimization, and biological evaluation of 3-O-β-chacotriosyl ursolic acid derivatives as novel SARS-CoV-2 entry inhibitors by targeting the prefusion state of spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globethesis.com [globethesis.com]

- 4. mdpi.com [mdpi.com]

- 5. aphis.usda.gov [aphis.usda.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Epiursolic acid and related pentacyclic triterpenoids, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to Ursane Triterpenoids

Ursolic acid and its derivatives are naturally occurring pentacyclic triterpenoids found in a wide variety of plants, including apples, rosemary, and thyme.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] The therapeutic potential of these natural products has led to extensive research into their synthesis, structure-activity relationships, and mechanisms of action. 3-Epiursolic acid, an epimer of ursolic acid, is a noteworthy derivative with distinct biological activities that warrant further investigation.

Synthesis and Isolation

The chemical structure of ursolic acid presents several active sites for modification, primarily at the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-12/C-13 double bond.[1] The synthesis of 3-Epiursolic acid typically involves the epimerization of the hydroxyl group at the C-3 position of ursolic acid.

Experimental Protocol: Synthesis of 3-Epiursolic Acid

The following is a representative protocol for the synthesis of 3-Epiursolic acid, adapted from methodologies described in the scientific literature.

Materials:

-

Ursolic acid

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Oxidation of Ursolic Acid:

-

Dissolve ursolic acid in dichloromethane (CH₂Cl₂).

-

Add Dess-Martin periodinane (DMP) to the solution in a dropwise manner while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic layer under reduced pressure to obtain the crude intermediate, ursonic acid.

-

-

Reduction of Ursonic Acid:

-

Dissolve the crude ursonic acid in a mixture of methanol (MeOH) and diethyl ether (Et₂O).

-

Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in small portions.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully add 1N hydrochloric acid (HCl) to quench the excess NaBH₄.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with water and brine, and then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude 3-Epiursolic acid.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure 3-Epiursolic acid and concentrate under reduced pressure to obtain the final product.

-

Characterize the purified 3-Epiursolic acid using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Experimental Workflow: Synthesis of 3-Epiursolic Acid

Caption: Workflow for the synthesis of 3-Epiursolic acid from ursolic acid.

Biological Activities and Quantitative Data

3-Epiursolic acid and related triterpenoids exhibit a range of biological activities. The following tables summarize the available quantitative data, primarily focusing on the anticancer and anti-inflammatory effects of ursolic acid and its derivatives, as data for 3-Epiursolic acid is limited.

Anticancer Activity

The cytotoxic effects of ursolic acid and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Anticancer Activity (IC₅₀ Values) of Ursolic Acid and Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ursolic Acid | HT-29 (Colon) | 26 (24h), 20 (48h), 18 (72h) | [2][3] |

| Ursolic Acid | HepG2 (Liver) | 9.315 | [4] |

| Ursolic Acid Derivative (UA-1H) | M. tuberculosis H37Ra | 2.5 µg/mL (MIC) | [1] |

| Compound 1 | HTB-26 (Breast) | 10-50 | [5] |

| Compound 2 | PC-3 (Pancreatic) | 10-50 | [5] |

Note: The majority of available data is for ursolic acid and its other derivatives. Further studies are required to determine the specific IC₅₀ values for 3-Epiursolic acid across a range of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

3-Epiursolic acid or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-Epiursolic acid) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow: MTT Assay

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Epiursolic Acid: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epiursolic acid, a pentacyclic triterpenoid and a stereoisomer of the well-known ursolic acid, has emerged as a molecule of significant interest in the scientific community. Initially identified as a natural constituent of various medicinal plants, its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory properties, have prompted extensive research. This technical guide provides a comprehensive overview of the discovery and history of 3-Epiursolic acid, detailing its isolation, characterization, and key biological functions. It includes a thorough compilation of quantitative data, detailed experimental protocols for pivotal studies, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The first documented isolation of 3-Epiursolic acid was reported in the year 2000 by M. Deepak and S. S. Handa from the chloroform extract of the aerial parts of Verbena officinalis L. (Verbenaceae), a plant with a long history of use in traditional medicine.[1] In their investigation into the anti-inflammatory principles of the plant, they successfully isolated and characterized 3-Epiursolic acid alongside its isomer, 3-epioleanolic acid, and other known triterpenoids like ursolic acid and oleanolic acid.[1]

Following its initial discovery, 3-Epiursolic acid has been identified in a variety of other plant species, underscoring its presence in the plant kingdom. Notable sources include the leaves of Eriobotrya japonica (loquat) and Paulownia tomentosa.[2][3] The co-occurrence with its more abundant isomer, ursolic acid, often presented a challenge in its initial isolation and characterization, necessitating meticulous chromatographic techniques for its purification.

The structural elucidation of 3-Epiursolic acid was accomplished through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques were crucial in establishing its pentacyclic triterpenoid skeleton and, most importantly, in defining the axial orientation of the hydroxyl group at the C-3 position, which distinguishes it from ursolic acid (where the hydroxyl group is equatorial).

Chemical Structure and Properties

Chemical Formula: C₃₀H₄₈O₃

Molecular Weight: 456.7 g/mol

CAS Number: 989-30-0

Structure: 3-Epiursolic acid possesses the characteristic pentacyclic ursane-type triterpenoid scaffold. The key stereochemical feature that differentiates it from ursolic acid is the α-configuration (axial) of the hydroxyl group at the C-3 position of the A-ring.

Quantitative Data Summary

The biological activities of 3-Epiursolic acid have been quantified in various in vitro assays. The following table summarizes key quantitative data from published studies.

| Biological Activity | Assay System | Target | IC₅₀ / Kᵢ | Reference |

| Glycogen Phosphorylase Inhibition | Rabbit Muscle Glycogen Phosphorylase a | Glycogen Phosphorylase | 19 µM (IC₅₀) | [4] |

| Cathepsin L Inhibition | Recombinant Human Cathepsin L | Cathepsin L | 6.5 µM (IC₅₀), 19.5 µM (Kᵢ) | [2] |

| Cathepsin B Inhibition | Recombinant Human Cathepsin B | Cathepsin B | >250 µM (IC₅₀) | [4] |

| Anti-proliferative Activity | MCF-7 (Human Breast Cancer Cells) | Cell Proliferation | 18.6 µg/mL (IC₅₀) | [4] |

Key Biological Activities and Signaling Pathways

3-Epiursolic acid exhibits a range of biological activities that are of significant interest for therapeutic applications.

Anti-inflammatory Activity

The initial discovery of 3-Epiursolic acid was linked to its anti-inflammatory properties.[1] While the precise molecular mechanisms are still under investigation, it is hypothesized that, similar to its isomer ursolic acid, it may modulate key inflammatory pathways. Ursolic acid has been shown to suppress the activation of transcription factors such as NF-κB (nuclear factor kappa B), AP-1 (activator protein-1), and NF-AT (nuclear factor of activated T cells), which are critical regulators of pro-inflammatory gene expression.[5] It is plausible that 3-Epiursolic acid shares some of these mechanisms, leading to a reduction in the production of inflammatory mediators.

Figure 1: Hypothesized anti-inflammatory pathway of 3-Epiursolic acid.

Anticancer Activity

3-Epiursolic acid has demonstrated cytotoxic effects against cancer cell lines.[4] The underlying mechanisms are an active area of research. Its structural analog, ursolic acid, is known to induce apoptosis and inhibit proliferation in cancer cells through various signaling pathways, including the modulation of STAT3, NF-κB, and the PI3K/Akt/mTOR pathway.[6][7][8] It is likely that 3-Epiursolic acid shares some of these anticancer mechanisms. For instance, the inhibition of STAT3 signaling can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately promoting cancer cell death.

Figure 2: Potential anticancer signaling pathway of 3-Epiursolic acid via STAT3 inhibition.

Enzyme Inhibition

3-Epiursolic acid has been identified as an inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis.[4] By inhibiting this enzyme, 3-Epiursolic acid can potentially modulate glucose metabolism, suggesting its therapeutic potential in conditions like type 2 diabetes.

One of the notable biological activities of 3-Epiursolic acid is its selective and competitive inhibition of cathepsin L, a lysosomal cysteine protease.[2] Cathepsin L is implicated in various pathological processes, including tumor invasion and metastasis. The ability of 3-Epiursolic acid to inhibit this enzyme without significantly affecting the related cathepsin B highlights its potential as a selective therapeutic agent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Isolation and Characterization of 3-Epiursolic Acid from Verbena officinalis

-

Extraction: The air-dried aerial parts of Verbena officinalis are successively extracted with petroleum ether, chloroform, and methanol. The 3-Epiursolic acid is found in the chloroform extract.[1]

-

Chromatography: The chloroform extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[1]

-

Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.[1]

-

Characterization: The structure of the isolated compound is elucidated using spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To determine the carbon skeleton and the stereochemistry of the hydroxyl group at C-3.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carboxyl groups.

-

Figure 3: Experimental workflow for the isolation of 3-Epiursolic acid.

In Vitro Glycogen Phosphorylase Inhibition Assay

-

Enzyme and Substrate: Rabbit muscle glycogen phosphorylase a (GPa) is used as the enzyme. Glucose-1-phosphate and glycogen serve as substrates.[9]

-

Assay Principle: The assay measures the amount of inorganic phosphate released from glucose-1-phosphate during the synthesis of glycogen, catalyzed by GPa.

-

Procedure:

-

GPa is pre-incubated with varying concentrations of 3-Epiursolic acid in a suitable buffer (e.g., HEPES buffer, pH 7.2) at 37°C.[9]

-

The enzymatic reaction is initiated by adding the substrates (glucose-1-phosphate and glycogen).[9]

-

After a defined incubation period, the reaction is stopped, and the amount of released inorganic phosphate is quantified colorimetrically using a reagent like BIOMOL® Green.[9]

-

The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control (without inhibitor). The IC₅₀ value is determined from the dose-response curve.

-

In Vitro Cathepsin L Inhibition Assay

-

Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme. A fluorogenic substrate, such as Z-Phe-Arg-AMC, is commonly employed.

-

Assay Principle: The assay measures the fluorescence generated upon the cleavage of the fluorogenic substrate by cathepsin L.

-

Procedure:

-

Cathepsin L is pre-incubated with different concentrations of 3-Epiursolic acid in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA) at room temperature.[10]

-

The reaction is started by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The initial reaction rates are calculated, and the percentage of inhibition is determined. The IC₅₀ value is obtained by plotting the percentage of inhibition against the inhibitor concentration. For determining the inhibition constant (Kᵢ), the assay is performed with varying substrate concentrations.

-

Conclusion and Future Perspectives

Since its first reported isolation two decades ago, 3-Epiursolic acid has been established as a natural product with a diverse and promising bioactivity profile. Its anti-inflammatory, anticancer, and specific enzyme-inhibitory properties make it a compelling candidate for further pharmacological investigation and potential drug development. Future research should focus on elucidating the detailed molecular mechanisms underlying its biological effects, particularly in vivo studies to validate its therapeutic potential. Furthermore, synthetic efforts to generate derivatives of 3-Epiursolic acid could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Antiinflammatory activity and chemical composition of extracts of Verbena officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

Potential Therapeutic Targets of 3-Epiursolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epiursolic acid, a pentacyclic triterpenoid and a stereoisomer of the well-researched ursolic acid, presents a compelling area of investigation for novel therapeutic agents. While direct research on 3-Epiursolic acid is limited, the extensive body of knowledge on ursolic acid provides a strong foundation for identifying its potential therapeutic targets. This technical guide summarizes the known biological activities and molecular targets of ursolic acid as a proxy to illuminate the potential mechanisms of 3-Epiursolic acid. The primary focus is on anti-inflammatory and anti-cancer pathways, including the inhibition of NF-κB, STAT3, and PI3K/Akt signaling, and the induction of apoptosis. This document aims to provide a comprehensive resource to stimulate and guide future research into the specific therapeutic potential of 3-Epiursolic acid.

Introduction

Pentacyclic triterpenoids are a class of natural compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities. Among these, ursolic acid has been extensively studied for its anti-inflammatory, anti-cancer, and other health-promoting effects.[1][2] 3-Epiursolic acid is a stereoisomer of ursolic acid, differing in the orientation of the hydroxyl group at the C-3 position. While this structural nuance may lead to differences in biological activity, the current body of scientific literature on 3-Epiursolic acid is sparse.

This guide, therefore, leverages the comprehensive data available for ursolic acid to infer the probable therapeutic targets of 3-Epiursolic acid. The information presented herein, including signaling pathways, quantitative data, and experimental methodologies, is primarily based on studies of ursolic acid and should be considered as a predictive framework for 3-Epiursolic acid, pending direct experimental validation.

Potential Anti-Cancer Therapeutic Targets

Ursolic acid has demonstrated significant anti-cancer effects across a variety of cancer cell lines and animal models. Its mechanisms of action are multi-faceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Pro-inflammatory and Pro-survival Signaling Pathways

2.1.1. NF-κB Signaling Pathway